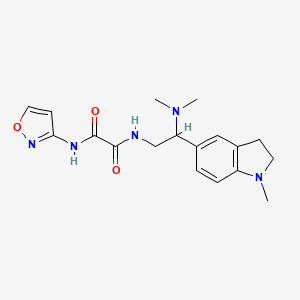
(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H18F2N2O and its molecular weight is 304.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Heterocyclic Compounds
In organic chemistry, enaminoketones and esters, closely related to the structure of "(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide," serve as important intermediates for synthesizing heterocycles and natural products. Their versatility as synthetic intermediates stems from the combination of the nucleophilicity of enamines and the electrophilicity of enones. They facilitate the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and pyrroles, essential in drug development and materials science. The enaminone framework, resembling "enone" characteristics, allows for additions and annulations, leading to complex structures found in alkaloids and biologically active molecules (Negri, Kascheres, & Kascheres, 2004).
Chemical Transformations and Synthetic Methodologies
Research in synthetic chemistry often explores novel transformations of functionalized carbonyl compounds, which can lead to unexpected rearrangements and new molecular structures. Studies involving compounds similar to "this compound" have uncovered new rearrangements and corrected structural assignments in complex heterocyclic compounds. This research enhances the understanding of chemical reactivity and provides new tools for constructing complex molecules with potential therapeutic applications (Moustafa, Al-Mousawi, Elnagdi, & El‐Seedi, 2017).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, the study of activity coefficients at infinite dilution for solutes in ionic liquids, which are alternatives to traditional solvents, is crucial. Such research is relevant to understanding the solvation and separation processes involving compounds like "this compound." It informs the development of greener chemical processes and the selection of solvents for efficient separations in chemical synthesis and environmental remediation (Domańska, Wlazło, & Karpińska, 2016).
Pharmacology and Biomedical Applications
The exploration of novel synthetic opioids for medical use involves understanding the chemistry and pharmacology of compounds with structures akin to "this compound." Research in this area aims to identify compounds with potential analgesic properties, contributing to the development of new medications with improved efficacy and safety profiles. Such studies are critical in the ongoing effort to find alternatives to existing pain management therapies (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O/c1-11-4-2-3-5-16(11)21-17(22)13(10-20)8-12-9-14(18)6-7-15(12)19/h6-9,11,16H,2-5H2,1H3,(H,21,22)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXAINFBPFDNKG-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2557224.png)




![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2557232.png)
![N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2557234.png)

![5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2557238.png)




